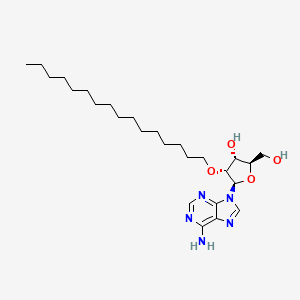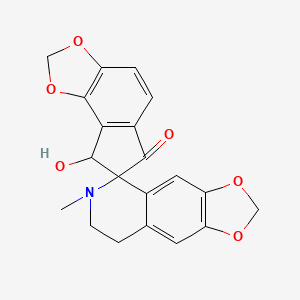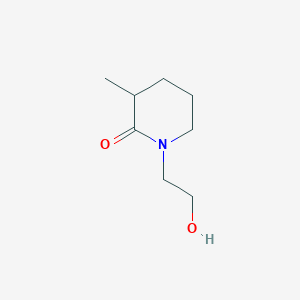
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one is a chemical compound with a piperidine ring structure, substituted with a hydroxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one typically involves the reaction of 3-methylpiperidin-2-one with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-3-methylpiperidin-2-one.
Reduction: Formation of 1-(2-hydroxyethyl)-3-methylpiperidin-2-ol.
Substitution: Formation of 1-(2-chloroethyl)-3-methylpiperidin-2-one or 1-(2-aminoethyl)-3-methylpiperidin-2-one.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperidine: Lacks the methyl group, resulting in different chemical properties.
3-Methylpiperidin-2-one: Lacks the hydroxyethyl group, affecting its reactivity and applications.
1-(2-Hydroxyethyl)-4-methylpiperidin-2-one: The position of the methyl group is different, leading to variations in its chemical behavior.
Uniqueness
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
89240-96-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-6-10)8(7)11/h7,10H,2-6H2,1H3 |
InChI Key |
SHXLJNAEBDAKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



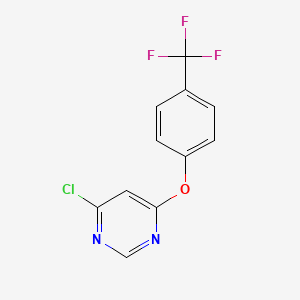
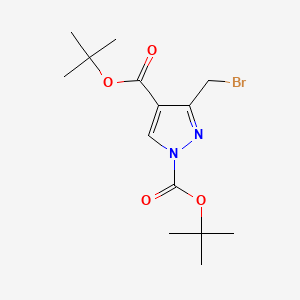
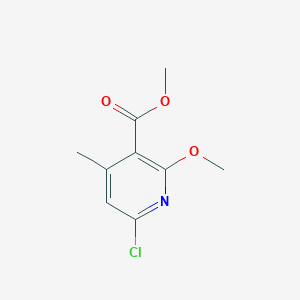
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
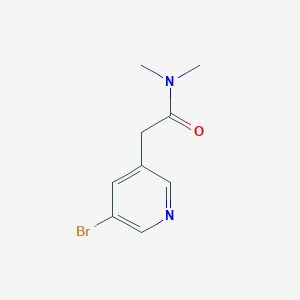
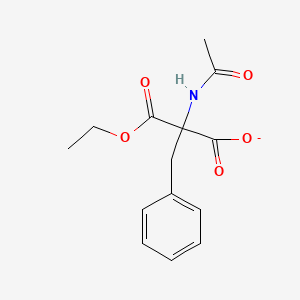
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)

